Product packaging for n-(3-iodophenyl)acetamide(Cat. No.:CAS No. 19230-45-6)

n-(3-iodophenyl)acetamide

Cat. No.: B181205
CAS No.: 19230-45-6
M. Wt: 261.06 g/mol
InChI Key: AMUUVYMMGLMBIW-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)acetamide, with the molecular formula C8H8INO, is an iodinated aromatic compound featuring an acetamide functional group . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The iodine atom on the meta-position of the phenyl ring serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . In a research context, derivatives of acetamide, particularly those based on aromatic structures like indole-3-acetamide, have been explored for their potential biological activities. For instance, similar compounds have been investigated as potential antihyperglycemic agents due to their inhibitory activity against the α-amylase enzyme, which is a target for managing postprandial blood glucose levels . Furthermore, such scaffolds have also shown significant antioxidant potential in free radical scavenging assays (e.g., DPPH and ABTS), making them interesting leads in the study of oxidative stress-related pathologies . Researchers value this compound as a versatile building block for developing novel compounds to probe these and other biological mechanisms. Please handle this compound with care, as related iodophenylacetamide compounds are classified as irritants . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B181205 n-(3-iodophenyl)acetamide CAS No. 19230-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodophenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AMUUVYMMGLMBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20172819
Record name 3'-Iodoacetanilide
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Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19230-45-6
Record name N-(3-Iodophenyl)acetamide
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Record name 3'-Iodoacetanilide
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Record name 3'-Iodoacetanilide
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Record name 3'-iodoacetanilide
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Record name 3'-IODOACETANILIDE
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Synthetic Methodologies and Chemical Transformations of N 3 Iodophenyl Acetamide

Primary Synthetic Routes to N-(3-Iodophenyl)acetamide

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formation of the amide bond or introduction of the iodine atom onto a pre-existing acetanilide (B955) framework.

Amidation Reactions for Acetamide (B32628) Moiety Formation

A common and direct method for the synthesis of this compound is the acylation of 3-iodoaniline (B1194756). This transformation is typically achieved through the reaction of 3-iodoaniline with an acetylating agent. Acetic anhydride (B1165640) is a frequently employed reagent for this purpose, often in the presence of a catalytic amount of a strong acid like sulfuric acid, to yield N-acetyl-3-chloro-5-iodoaniline with high efficiency. Another approach involves the use of acetyl chloride.

The reaction of indole-3-acetic acid with 3-iodoaniline in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) also yields the corresponding acetamide derivative. nih.govacs.org This method is part of a one-pot, multicomponent reaction strategy. nih.gov

Table 1: Selected Amidation Reactions for this compound Synthesis

Starting MaterialReagent(s)ProductYieldReference
3-IodoanilineAcetic anhydride, Sulfuric acid (cat.)This compound95%
Indole-3-acetic acid, 3-Iodoaniline1,1'-Carbonyldiimidazole (CDI), Pyridine, Acetonitrile2-(1H-Indol-3-yl)-N-(3-iodophenyl)acetamide64% nih.govacs.org

Iodination Strategies for Phenyl Ring Functionalization

An alternative synthetic strategy involves the direct iodination of acetanilide. However, direct iodination of acetanilide typically yields the para-substituted product, p-iodoacetanilide, in high yield (92%). babafaridgroup.edu.in The low electrophilicity of molecular iodine often necessitates the use of activating agents. babafaridgroup.edu.inarkat-usa.org Traditional methods for aromatic halogenation can also suffer from low regioselectivity. beilstein-journals.org

To achieve the desired meta-iodination, more specialized methods are required. While direct iodination of acetanilide favors the para position, the regioselectivity of electrophilic aromatic iodination can be influenced by the choice of iodinating agent and reaction conditions. acs.orgresearchgate.net For instance, the use of iodine with an oxidizing agent like diiodine pentoxide and sulfuric acid in acetic acid has been studied for the iodination of acetanilide. rsc.orgrsc.org Kinetic studies suggest that acetanilide reacts from solution to form a σ-complex with activated iodine on the surface of the oxidizing agent. rsc.orgrsc.org

More advanced methods, such as those employing silver salts like AgSbF6 or AgPF6 with iodine, have been explored for the regioselective iodination of chlorinated aromatic compounds, offering a potential avenue for controlling the position of iodination on substituted anilines. nih.gov

Functionalization and Derivatization Strategies of this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through reactions at the phenyl ring, the acetamide nitrogen, and the carbonyl group.

Substitution Reactions on the Phenyl Ring

The iodine atom on the phenyl ring is a key functional group that enables various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Sonogashira coupling of N-(2-iodophenyl)acetamide with terminal alkynes, catalyzed by a palladium-copper system, is a mild and efficient one-step process for creating internal alkynes. mdpi.comresearchgate.net This methodology has been used to synthesize novel 2-quinolone derivatives. mdpi.com

The iodine atom can also be replaced by other functionalities. For example, Ullmann copper-catalyzed coupling reactions can be used to introduce amino groups by reacting the iodo-substituted compound with amines like cyclohexylamine, piperidine, or morpholine. nih.gov

Modifications at the Acetamide Nitrogen and Carbonyl Positions

The acetamide group itself can be modified. The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 3-iodoaniline and the corresponding carboxylic acid. smolecule.com This is a fundamental transformation in the chemical analysis of such compounds. smolecule.com

The nitrogen of the acetamide can also be a site for further functionalization. For instance, N-alkylation can be achieved through various methods. Reductive amination of an aldehyde with an aniline (B41778) derivative is a common strategy. rsc.org For example, 3-iodoaniline can undergo reductive amination with 3-pyridinecarboxaldehyde (B140518) to form N-(pyridin-3-ylmethyl)-3-iodoaniline.

The carbonyl group of the acetamide can also participate in reactions, although this is less common for derivatization.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in both the synthesis and functionalization of this compound and its analogues.

Palladium catalysis is extensively used for C-C and C-N bond formation. The Sonogashira coupling, a palladium- and copper-catalyzed reaction, is a prime example used for the alkynylation of iodoarenes. mdpi.com The Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be used to form the C-N bond between an aryl halide and an amine. rsc.org Furthermore, palladium-catalyzed ortho-halogenations of acetanilides have been developed, although these typically direct substitution to the position ortho to the acetamido group. beilstein-journals.org

Copper-catalyzed reactions, such as the Ullmann coupling, are also employed for the amination of aryl iodides. nih.gov These reactions provide a route to N-aryl and N-heteroaryl derivatives.

In recent years, mechanochemical techniques have emerged as a greener alternative to traditional solvent-based methods. For example, a solvent-free, palladium-catalyzed ortho-iodination of acetanilides using N-iodosuccinimide has been developed under ball-milling conditions, offering high regioselectivity and efficiency. beilstein-journals.org

Transition Metal-Free Methodologies

While transition metal-catalyzed reactions are common for forming C-N bonds, metal-free alternatives have been developed to synthesize N-aryl amides. One such strategy involves the amination of aryltriazenes with acetonitrile, which acts as the nitrogen source. arabjchem.org This method utilizes a Brønsted acidic ionic liquid (BAIL) as a promoter and water as an oxygen source, proceeding under mild, ambient conditions. arabjchem.org The aryltriazenes, serving as stable aryl precursors, undergo cleavage of a C-N bond to facilitate the formation of the N-arylacetamide. arabjchem.org This approach is notable for its operational simplicity and the reusability of the BAIL promoter. arabjchem.org

Although a specific synthesis for this compound using this exact method is not detailed, the general applicability to various substituted aryl precursors suggests its potential utility. The reaction tolerates a range of functional groups on the aromatic ring. arabjchem.org

Table 1: Representative Examples of Transition-Metal-Free N-Arylacetamide Synthesis This table illustrates the scope of the transition-metal-free methodology using aryltriazenes and acetonitrile. arabjchem.org

Aryl Precursor (Aryltriazene)ProductYield (%)
1-(phenyldiazenyl)pyrrolidineN-phenylacetamide54
1-(p-tolyldiazenyl)pyrrolidineN-(p-tolyl)acetamide65
1-((3-methoxyphenyl)diazenyl)pyrrolidineN-(3-methoxyphenyl)acetamide45
1-((3-chlorophenyl)diazenyl)pyrrolidineN-(3-chlorophenyl)acetamide32

Another transition-metal-free approach involves the N-arylation of cyanamides using diaryliodonium triflates in aqueous media. This protocol is operationally simple and compatible with both alkyl and aryl cyanamides under mild conditions. rsc.org

Copper-Catalyzed Reactions (e.g., Ullmann-type processes)

Copper-catalyzed reactions, particularly Ullmann-type condensations, represent a cornerstone for the synthesis and transformation of this compound.

A significant synthetic route is an unprecedented tandem Ullmann–Finkelstein reaction. This one-step method synthesizes N-(iodophenyl)-amides directly from the corresponding primary amides and iodo-bromobenzenes. doi.org Specifically, reacting an amide with a compound like 1-bromo-3-iodobenzene (B1265593) using a CuI/N,N′-dimethyl-cyclohexane-1,2-diamine catalyst system in dioxane with K₃PO₄ as the base yields the N-(3-iodophenyl)amide. doi.org This process is highly efficient, circumventing the often low reactivity of anilines in direct acylation and avoiding the formation of diamide (B1670390) byproducts that can occur when using diiodobenzene. doi.org

Table 2: Synthesis of N-(iodophenyl)-amides via Ullmann–Finkelstein Tandem Reaction Data adapted from a study on the copper-catalyzed tandem reaction. doi.org

AmideAryl HalideCatalyst/LigandBaseSolventTemp (°C)Product
Acetamide1-bromo-4-iodobenzene (B50087)CuI / N,N′-dimethyl-cyclohexane-1,2-diamineK₃PO₄Dioxane110N-(4-iodophenyl)acetamide
Amide 4*1-bromo-4-iodobenzeneCuI / N,N′-dimethyl-cyclohexane-1,2-diamineK₃PO₄Dioxane110N-(iodophenyl)-amide 9p

Structure of Amide 4 not specified in the abstract but is part of a broader study. doi.org

This compound also serves as a substrate in copper-catalyzed reactions. For instance, it can be used in C-S coupling reactions. The reaction of N-(2-iodophenyl)acetamide with potassium thioacetate, catalyzed by CuI/1,10-phenanthroline, has been explored for the synthesis of benzothiazole (B30560) rings. nih.govbeilstein-journals.org Under conventional heating, this reaction yields intermediates like S-(2-acetoamidophenyl)thioacetate, while microwave irradiation promotes the ring-closure to form 2-methylbenzothiazole (B86508) directly. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille)

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. doi.org

Heck Reaction The Heck reaction couples the aryl iodide with an alkene. This compound has been successfully used in Pd-mediated Heck reactions. In one example, it was coupled with a glycal (a cyclic enol ether) using Pd(OAc)₂ as the catalyst, AsPh₃ as the ligand, and Et₃N as the base in refluxing chloroform (B151607) to produce the C-glycoside product in good yield. nih.gov This transformation is a key step in the synthesis of complex molecules like photoresponsive DNA nano-molecules. nih.gov

Table 3: Example of a Heck Reaction with this compound Data from the synthesis of a deoxyriboside analogue. nih.gov

ReactantsCatalystLigandBaseSolventConditionsYield (%)
This compound, Glycal 2Pd(OAc)₂AsPh₃Et₃NChloroformReflux55

Suzuki-Miyaura Reaction The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron compound. This compound and its derivatives are effective electrophiles in these reactions. For example, N-[5-bromo-2-methylpyridin-3-yl]acetamide, a structural analogue, readily couples with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov The reaction proceeds efficiently, tolerating a wide range of functional groups on the boronic acid partner. nih.gov This highlights the utility of the acetamide-protected aminoaryl halide structure in Suzuki couplings.

Stille Reaction The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.org While specific examples detailing the use of this compound in a Stille reaction are not prevalent in the selected literature, its structure is ideally suited for this transformation. The high reactivity of the C-I bond makes it an excellent coupling partner for various sp²-hybridized organostannanes (e.g., vinyl- or arylstannanes) under palladium catalysis. doi.orgwikipedia.org This reaction would proceed via the standard catalytic cycle to form a new C-C bond, replacing the iodine atom.

Mechanistic Investigations of this compound Formation and Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of this compound.

Proposed Reaction Pathways

Ullmann–Finkelstein Tandem Reaction The proposed mechanism for this unique tandem reaction involves two interconnected catalytic cycles. doi.org

Ullmann Condensation: The process begins with a standard copper-catalyzed Ullmann N-arylation. The more reactive C-I bond of the 1-bromo-3-iodobenzene couples with the amide first. This initial coupling step liberates iodide ions into the reaction mixture.

Finkelstein Reaction: The liberated iodide ions then participate in a Finkelstein halogen exchange reaction with the unreacted 1-bromo-3-iodobenzene, converting the C-Br bond to a C-I bond. This exchange is driven forward by the precipitation of KBr, which has low solubility in dioxane compared to KI.

Second Ullmann Condensation: The newly formed diiodobenzene or the initially formed N-(3-bromophenyl)acetamide can then undergo further N-arylation. Monitoring the reaction reveals that the brominated amide forms initially but is then converted to the more stable iodinated product over time. doi.org

Palladium-Catalyzed Cross-Coupling (Heck, Suzuki, Stille) These reactions generally follow a well-established catalytic cycle involving a palladium catalyst. wikipedia.orgmdpi.com

Oxidative Addition: The cycle starts with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square planar Aryl-Palladium(II)-Iodide intermediate.

Coordination/Transmetalation:

In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by a syn-insertion of the double bond into the Aryl-Pd bond. mdpi.com

In the Suzuki reaction , transmetalation occurs where the aryl group from the boronic acid (in its activated borate (B1201080) form) is transferred to the palladium center, displacing the iodide.

In the Stille reaction , the organostannane reagent transfers its organic group to the palladium complex in the transmetalation step. wikipedia.org

β-Hydride Elimination / Reductive Elimination:

In the Heck reaction , a syn-β-hydride elimination from the newly formed alkylpalladium intermediate releases the final alkene product and a hydridopalladium species, which regenerates the Pd(0) catalyst after reductive elimination of HI with the base. mdpi.com

In the Suzuki and Stille reactions , the two organic groups on the palladium complex undergo reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

Intermediate Identification and Characterization

Direct observation and characterization of reaction intermediates are challenging due to their transient nature, but their existence is supported by kinetic studies and trapping experiments.

Ullmann–Finkelstein Reaction: In the tandem synthesis of N-(iodophenyl)-amides, the corresponding N-(bromophenyl)-amide has been identified as a key intermediate. doi.org Kinetic monitoring of the reaction between acetamide and 1-bromo-4-iodobenzene showed that the brominated product forms rapidly in the first 15 minutes, consistent with the higher reactivity of the C-I bond in the initial coupling. After this initial phase, its concentration decreases as the Finkelstein exchange provides more iodinated aryl substrate, leading to the final iodinated amide product. doi.org

Heck Reaction: The mechanism proceeds through a proposed alkylpalladium species (e.g., 11 in some literature schemes). mdpi.com This intermediate is formed after the migratory insertion of the alkene into the Aryl-Palladium bond of the initial oxidative addition product. The stereochemistry and regioselectivity of the final product are determined by the subsequent β-hydride elimination from this alkylpalladium intermediate. mdpi.com

General Palladium Cross-Coupling: The primary intermediate across all palladium-catalyzed cross-coupling reactions involving this compound is the Aryl-Palladium(II)-Halide complex . This species, formed immediately after the oxidative addition of Pd(0) into the C-I bond, is the central hub from which the specific pathway (Heck, Suzuki, Stille) diverges depending on the subsequent coupling partner. wikipedia.org

Advanced Structural Characterization and Spectroscopic Analysis of N 3 Iodophenyl Acetamide and Its Analogues

Solid-State Structural Elucidation via X-ray Crystallography

While a specific crystal structure for N-(3-iodophenyl)acetamide is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive analysis can be performed on its close structural analogue, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide. iucr.orgnih.gov The study of this analogue provides significant insights into the likely molecular conformation and supramolecular interactions that govern the crystal packing of this compound. The foundational structure of these molecules consists of an acetamide (B32628) linker connecting two substituted aryl rings. iucr.org

Analysis of Halogen Bonding (Iodine-Mediated Interactions)

Halogen bonding plays a crucial role in the supramolecular structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide. iucr.orgnih.gov A notable interaction is the C-I⋯π(arene) bond, where the iodine atom of one molecule interacts with the electron-rich π system of the chlorophenyl ring of a neighboring molecule. iucr.orgnih.gov This type of interaction, along with a corresponding C-Cl⋯π bond, links the hydrogen-bonded chains together to form extensive, interwoven sheets. iucr.orgnih.gov Such halogen bonds are directional interactions where the halogen atom acts as an electrophilic species (a Lewis acid), a phenomenon critical in crystal engineering and the design of new materials.

Characterization of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, C-H⋯N)

The dominant hydrogen bonding motif in the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide involves the classic N-H⋯O interaction, which is characteristic of secondary amides. iucr.orgnih.gov In this structure, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (O) serves as the acceptor. These interactions, complemented by weaker C-H⋯O hydrogen bonds, link the molecules into a C(4)C(4)[R²₁(7)] chain of rings. iucr.orgnih.gov This primary hydrogen-bonded chain is a fundamental building block of the more complex supramolecular assembly. researchgate.net

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of atoms within a molecule, both in solution and in the solid state.

Solution-State NMR

The ¹H and ¹³C NMR spectra of this compound have been reported in deuterated chloroform (B151607) (CDCl₃). publish.csiro.auarabjchem.org The chemical shifts provide a map of the electronic structure of the molecule in solution.

Interactive Data Table: Solution NMR Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Aromatic8.18d8.2Ar-H
Aromatic7.77d8.0Ar-H
Aromatic7.37 - 7.28m-Ar-H
Aromatic6.83t7.6Ar-H
Amide7.7-7.3 (broad)br s-N-H
Methyl2.23s-CH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
Carbonyl168.36C=O
Aromatic138.89Ar-C
Aromatic138.32Ar-C
Aromatic129.40Ar-C
Aromatic126.14Ar-C
Aromatic122.23Ar-C
Aromatic (C-I)90.12Ar-C-I
Methyl24.97CH₃
Note: Data compiled from multiple sources. publish.csiro.auarabjchem.org Exact chemical shifts and multiplicities can vary slightly based on experimental conditions.

Solid-State NMR

As of this writing, there are no specific solid-state NMR (ssNMR) studies published for this compound. However, techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are powerful tools for investigating solid samples. unigoa.ac.innih.gov For a compound like this compound, ¹³C CP/MAS NMR would be expected to show distinct signals for the aromatic carbons, the carbonyl group, and the methyl group. The chemical shifts would likely differ from the solution-state values due to the effects of crystal packing, such as intermolecular hydrogen and halogen bonding. Polymorphism, if present, would be readily detectable as different polymorphs would yield different ssNMR spectra.

Proton (¹H) NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methyl protons of the acetyl group.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The iodine atom, being an electron-withdrawing group, deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The amide group (-NHCOCH₃) also influences the electronic distribution in the ring.

In a typical ¹H NMR spectrum of this compound, the methyl protons of the acetamido group appear as a sharp singlet at approximately 2.1-2.2 ppm. The amide proton (NH) typically presents as a broad singlet around 7.3-7.5 ppm, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The aromatic region displays a complex pattern due to the meta-substitution. The proton at the C2 position (H-2), being ortho to the iodine, is expected to be the most downfield of the aromatic signals. The proton at C6 (H-6) is also significantly affected. Analysis of related compounds, such as N-(3-chlorophenyl)acetamide, shows the aromatic protons in the range of 7.08-7.62 ppm. thieme-connect.de For instance, in 2-(1H-Indol-3-yl)-N-(3-iodophenyl)acetamide, the aromatic protons of the iodophenyl ring appear at δ 8.18 (s, H-2'), 7.63 (d, J = 7.8 Hz, H-4'), 7.54 (d, J = 8.1 Hz, H-6'), and 7.10 (t, J = 7.8 Hz, H-5'). uni.lu These values provide a reference for assigning the spectrum of this compound.

Table 1: Comparative ¹H NMR Data for N-(3-halophenyl)acetamides in CDCl₃

Compound H-2 H-4 H-5 H-6 NH CH₃ Reference
N-(3-chlorophenyl)acetamide 7.62 (s) 7.33 (d) 7.23 (t) 7.08 (d) 7.29 (br) 2.18 (s) thieme-connect.de
N-(4-iodophenyl)acetamide 7.28 (d) 7.60 (d) 7.60 (d) 7.28 (d) 7.25 (br) 2.16 (s) thieme-connect.de

Note: The exact assignment for N-(3-chlorophenyl)acetamide may vary. 's' denotes singlet, 'd' doublet, 't' triplet, 'br' broad.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum of this compound will show distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons.

The methyl carbon (CH₃) is typically found in the upfield region of the spectrum, around 24-25 ppm. The carbonyl carbon (C=O) of the amide group appears significantly downfield, generally in the range of 168-170 ppm.

The aromatic carbons exhibit chemical shifts that are influenced by the substituents. The carbon atom directly bonded to the iodine (C-3) is significantly shielded due to the "heavy atom effect" and appears at a lower chemical shift than might be expected based on electronegativity alone, typically around 94-95 ppm. The carbon attached to the nitrogen atom (C-1) is deshielded and appears around 138-140 ppm. The other aromatic carbons (C-2, C-4, C-5, C-6) will have distinct chemical shifts based on their position relative to the iodo and acetamido groups. For comparison, the ¹³C NMR data for N-(4-iodophenyl)acetamide shows signals at δ 168.2 (C=O), 137.9, 137.6, 121.6, 87.4 (C-I), and 24.6 (CH₃). arabjchem.org

Table 2: Comparative ¹³C NMR Data for N-(3-halophenyl)acetamides in CDCl₃

Compound C=O C-1 C-2 C-3 C-4 C-5 C-6 CH₃ Reference
N-(3-chlorophenyl)acetamide 168.3 138.9 119.9 134.6 124.3 130.0 117.7 24.7 thieme-connect.de

Advanced Multidimensional NMR Techniques

While 1D NMR spectra provide essential information, complex spin systems and overlapping signals can sometimes make unambiguous assignment difficult. Advanced multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for complete structural confirmation. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically over two or three bonds. princeton.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), confirming their connectivity and aiding in the assignment of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). scribd.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (H-2 to C-2, H-4 to C-4, etc.) and the methyl proton signal to the methyl carbon.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Assignment of Characteristic Absorption Bands

The spectra of this compound are dominated by vibrations of the amide group and the substituted phenyl ring.

N-H Stretch: The N-H stretching vibration is a key diagnostic band. In the solid state, this band is typically observed in the FT-IR spectrum in the range of 3250-3300 cm⁻¹ due to intermolecular hydrogen bonding. researchgate.net In dilute solution, this bond shifts to a higher wavenumber, around 3400-3450 cm⁻¹. researchgate.net

C=O Stretch (Amide I band): The strong C=O stretching vibration is one of the most intense bands in the IR spectrum. In solid this compound, this band is expected around 1660-1670 cm⁻¹. researchgate.net The position of this band is sensitive to both electronic effects and hydrogen bonding.

N-H Bend and C-N Stretch (Amide II and III bands): The Amide II band, a mixture of N-H bending and C-N stretching, appears as a strong absorption in the IR spectrum around 1530-1550 cm⁻¹. The Amide III band is a more complex vibration found in the 1250-1350 cm⁻¹ region.

Aromatic Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending bands in the 680-900 cm⁻¹ region.

C-I Vibration: The carbon-iodine stretching vibration is expected at low frequencies, typically in the range of 480-610 cm⁻¹, and is more readily observed in the FT-Raman spectrum.

Table 3: General FT-IR/FT-Raman Band Assignments for Acetanilides

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch (H-bonded) 3250 - 3300 Strong, Broad Medium
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch 2850 - 2960 Medium Medium
C=O Stretch (Amide I) 1660 - 1670 Very Strong Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
N-H Bend (Amide II) 1530 - 1550 Strong Weak
C-I Stretch 480 - 610 Weak Strong

Data compiled from general spectroscopic tables and studies on related compounds. researchgate.netresearchgate.net

Spectroscopic Evidence of Intermolecular Interactions

The presence of the amide functional group makes this compound capable of forming strong intermolecular hydrogen bonds of the N-H···O=C type. This interaction is clearly evidenced in its vibrational spectra. researchgate.net

In the solid-state FT-IR spectrum, the N-H stretching band appears at a lower frequency (e.g., ~3290 cm⁻¹) and is significantly broadened compared to its frequency in a dilute, non-polar solvent (e.g., ~3440 cm⁻¹). stackexchange.com This red-shift is a direct consequence of the weakening of the N-H bond upon its participation as a hydrogen bond donor. nih.gov

Simultaneously, the C=O (Amide I) stretching frequency is also affected. Participation of the carbonyl oxygen as a hydrogen bond acceptor leads to a decrease in the C=O bond order, resulting in a red-shift of the Amide I band compared to its position in the gas phase or in a non-polar solvent. researchgate.net For acetanilide (B955), the C=O band shifts from ~1700-1710 cm⁻¹ in non-H-bonding solvents down to ~1665 cm⁻¹ in the solid state, a shift of about 40 cm⁻¹, indicating significant intermolecular association. researchgate.net A similar effect is expected for this compound.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns under ionization. For this compound (Molecular Weight: 261.06 g/mol ), Electron Ionization (EI) would be a common method.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 261, which is characteristic of aromatic compounds. The presence of iodine would be confirmed by its characteristic isotopic signature. The fragmentation of this compound is expected to proceed through several key pathways common to acetanilides and halogenated aromatic compounds. libretexts.orgresearchgate.net

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da).

Loss of Ketene (B1206846): A characteristic fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement or simple cleavage, resulting in the formation of the 3-iodoaniline (B1194756) radical cation at m/z = 219. This is often a very prominent peak.

C₈H₈INO⁺˙ → [C₆H₆IN]⁺˙ + CH₂=C=O (m/z 219)

Cleavage of the Amide Bond: Cleavage of the C-N bond can occur in two ways:

Formation of the acetyl cation ([CH₃CO]⁺) at m/z = 43. This is typically a very abundant fragment.

Formation of the 3-iodophenylaminyl radical cation, which would then lead to the 3-iodophenyl cation at m/z = 204 after loss of an amino radical.

Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (•I, 127 Da), resulting in a fragment at m/z = 134 ([C₈H₈NO]⁺˙).

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the 3-iodoaniline or 3-iodophenyl cations can lead to the loss of HCN (27 Da) or other small neutral fragments.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Formula of Ion Neutral Loss
261 Molecular Ion [C₈H₈INO]⁺˙ -
219 3-Iodoaniline radical cation [C₆H₆IN]⁺˙ CH₂=C=O (Ketene)
204 3-Iodophenyl cation [C₆H₅I]⁺˙ •NHCOCH₃
134 Phenylacetamide cation radical [C₈H₈NO]⁺˙ •I
92 Aniline (B41778) radical cation [C₆H₅NH₂]⁺˙ I, CO
43 Acetyl cation [CH₃CO]⁺ •NHC₆H₄I

Predictions based on common fragmentation patterns of related structures. uni.luresearchgate.netmiamioh.edu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing not only its molecular weight but also the stability of its various structural motifs.

In the EI-MS spectrum of this compound, the molecular ion peak [M]•+ is observed, confirming the molecular weight of the compound. nih.gov A prominent fragmentation pathway for acetanilides involves the cleavage of the amide bond. A characteristic fragmentation pattern for N-acylanilines is the loss of a ketene molecule (CH₂=C=O) from the molecular ion.

Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of an acylium ion and an iodoaniline radical cation. The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. For instance, the EI mass spectra of halo-substituted N-acylanilines can show a dramatic loss of the halogen radical. publish.csiro.au

The major fragmentation peaks for this compound are summarized in the table below.

Table 1: Prominent EI-MS Fragmentation Peaks for this compound

m/z Ion Proposed Fragment Structure
261 [M]•+ [C₈H₈INO]•+
219 [M - C₂H₂O]•+ [C₆H₆IN]•+
92 [C₆H₆N]+ [C₆H₆N]+

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as a powerful tool for confirming the identity of a compound. The difference between the calculated and observed mass is typically in the low parts-per-million (ppm) range for an accurate measurement.

While specific experimental HRMS data for this compound is not widely published, data for its ortho-isomer, N-(2-iodophenyl)acetamide, provides a clear example of the technique's utility. beilstein-journals.org HRMS analysis is crucial for distinguishing between isomers and confirming the successful synthesis of a target molecule. For instance, the sodium adduct of N-(2-iodophenyl)acetamide was identified with high accuracy. publish.csiro.au

The expected HRMS data for the protonated molecule of this compound is presented in the table below, based on its elemental composition.

Table 2: Predicted HRMS Data for this compound

Adduct Molecular Formula Calculated Mass (m/z)
[M+H]⁺ C₈H₉INO⁺ 261.9723
[M+Na]⁺ C₈H₈INNaO⁺ 283.9543

Predicted data based on the compound's molecular formula. uni.lu

The precise mass measurements afforded by HRMS are indispensable in modern organic synthesis and chemical analysis, providing an unambiguous confirmation of a compound's elemental formula.

Computational and Theoretical Investigations of N 3 Iodophenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed exploration of molecular properties. For N-(3-iodophenyl)acetamide, DFT calculations are instrumental in understanding its geometry, electronic structure, and spectroscopic characteristics.

The three-dimensional arrangement of atoms in this compound is crucial for its interactions and properties. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict the most stable conformation of the molecule. dergipark.org.tr The process involves finding the minimum energy structure on the potential energy surface. faccts.destackexchange.comntnu.no

The key structural features of this compound include the phenyl ring, the acetamide (B32628) group, and the iodine atom. The planarity of the phenyl ring and the amide group, along with the rotational freedom around the C-N bond, gives rise to different conformers. The conformational energy landscape can be mapped by systematically rotating the dihedral angle between the phenyl ring and the acetamide group. For related N-phenylacetamides, it has been observed that the most stable conformation is often non-planar, with a significant torsion angle between the aromatic ring and the amide plane to minimize steric hindrance. acs.org

Table 1: Predicted Geometrical Parameters for this compound (Representative Values)

Parameter Predicted Value
C-N (amide) bond length ~1.36 Å
C=O (amide) bond length ~1.23 Å
C-I bond length ~2.10 Å
Phenyl-N-C=O dihedral angle ~30-40°

Note: These are typical values based on DFT calculations of similar aromatic amides and iodo-substituted benzene (B151609) derivatives. Actual values would require specific calculations for this compound.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the acetamide group, which are electron-rich regions. The LUMO, on the other hand, is likely distributed over the phenyl ring and influenced by the electron-withdrawing iodine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net The presence of the iodine substituent is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack. arabjchem.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Values)

Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: These values are illustrative and based on general trends for substituted anilines and aromatic amides. nih.govresearchgate.net

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation.

Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. researchgate.nettu-braunschweig.denih.govbiointerfaceresearch.com For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the amide group, and various vibrations of the phenyl ring. Spectroscopic data for analogous compounds, such as N-(2-iodophenyl)acetamide, show characteristic IR absorption bands for the amide C=O stretch at 1,650–1,680 cm⁻¹ and the N-H stretch at 3,300–3,500 cm⁻¹. vulcanchem.com Theoretical calculations for related molecules have shown good agreement with experimental data. researchgate.net

Electronic Circular Dichroism (ECD) Spectra: While this compound is not chiral, theoretical ECD calculations can be powerful for studying its interaction with chiral environments, such as proteins. rsc.org Such calculations, often performed using Time-Dependent DFT (TD-DFT), can predict the induced CD spectrum that arises from the molecule adopting a chiral conformation upon binding.

A σ-hole is a region of positive electrostatic potential on the outer surface of a halogen atom, located along the extension of the covalent bond. rsc.org This positive region can engage in attractive non-covalent interactions known as halogen bonding. nih.gov For this compound, the iodine atom possesses a significant σ-hole.

Computational analysis of the molecular electrostatic potential (MEP) surface can visualize and quantify this σ-hole. The strength of the σ-hole on the iodine in iodoarenes is influenced by the electronic nature of the rest of the molecule. chemistryworld.com The presence of the acetamide group, which can be electron-donating or -withdrawing depending on resonance and inductive effects, will modulate the magnitude of the positive potential on the iodine's σ-hole. This feature is critical for understanding potential intermolecular interactions, including in crystal packing and interactions with biological macromolecules. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent.

Intermolecular Interaction Dynamics and Solvent Effects

The study of intermolecular interactions and the influence of solvents is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational methods allow for the simulation of these complex dynamics, providing insights that are often difficult to obtain through experimental means alone.

Intermolecular Interaction Dynamics:

Solvent Effects:

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent as a continuous medium. acs.orgresearchgate.net This approach helps in understanding how the dielectric constant of the solvent can alter the electronic structure and reactivity of the solute molecule. For instance, the presence of electron-donating or electron-withdrawing groups on similar acetamide derivatives can affect their solubility in polar solvents. Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding with protic solvents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is calculated as the force acting on a positive test charge at a given point in space by the molecule's nuclei and electrons. uni-muenchen.de

The MEP surface is typically color-coded to represent different potential values. Regions of negative potential (often colored red) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.netuni-muenchen.de Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the amide group, making these sites attractive for electrophiles. The iodine atom, due to the phenomenon of a "σ-hole," can exhibit a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. potticary.com The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit positive potential, making them susceptible to interaction with nucleophiles. In related molecules, MEP analysis has been used to identify regions prone to hydrophobic interactions, which are characterized by near-zero potential values (often colored green). nih.gov

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a quantum chemical method that provides a more quantitative measure of the local reactivity of different atomic sites within a molecule. acs.orgmdpi.com It is derived from the change in electron density at a particular point when an electron is added to or removed from the molecule. mdpi.com

The Fukui function helps to identify the most probable sites for electrophilic and nucleophilic attack:

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). acs.org

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). acs.org

In computational studies of similar molecules, Fukui functions have been successfully used to pinpoint reactive centers. researchgate.netresearchgate.net For this compound, the analysis would likely reveal that the oxygen and nitrogen atoms are primary sites for electrophilic attack, while certain carbon atoms in the phenyl ring and the carbonyl carbon might be more susceptible to nucleophilic attack. It's important to note that in some cases, particularly with strong electron-withdrawing groups like nitro groups, the Fukui function can yield negative values, which requires careful interpretation. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewisc.edu This analysis provides valuable insights into charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.netmdpi.com

The key aspects of NBO analysis include:

Natural Population Analysis (NPA): This provides the charge distribution on each atom, offering a more refined picture than simple Mulliken charges. uni-muenchen.demdpi.com

Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, often denoted as E(2), indicate the extent of electron delocalization from a Lewis-type NBO (like a bond or a lone pair) to a non-Lewis NBO (like an antibonding orbital). mdpi.comwisc.edu

Hirshfeld Surface Analysis and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govacs.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.

Key features of Hirshfeld surface analysis include:

dnorm Surface: This surface is mapped with a color scale to identify regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. researchgate.net

For molecules similar to this compound, Hirshfeld analysis has revealed the significant contributions of H···H, C···H/H···C, and halogen···H/H···halogen contacts to the crystal packing. potticary.comresearchgate.netnih.gov For instance, in one related iodo-substituted compound, the contributions were found to be C···H/H···C (31.9%), H···H (21.4%), I···H/H···I (18.4%), I···I (14.5%), and O···H/H···O (8.1%). potticary.comresearchgate.net

Energy Framework Analysis:

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors and represents them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive picture of the dominant forces and packing motifs within the crystal. This analysis has been applied to similar chalcone (B49325) structures to understand their crystal packing. potticary.comresearchgate.net

Applications and Advanced Research Trajectories of N 3 Iodophenyl Acetamide and Its Derivatives

N-(3-Iodophenyl)acetamide as a Versatile Intermediate in Complex Molecule Synthesis

The reactivity of the carbon-iodine bond and the presence of the acetamide (B32628) group make this compound a valuable precursor in organic synthesis. It provides a scaffold upon which greater molecular complexity can be built, leading to the formation of diverse chemical architectures.

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules, including pharmaceuticals and natural products. rsc.org this compound serves as a key starting material for the synthesis of various heterocyclic systems. For instance, it can be utilized in transition metal-catalyzed reactions, such as copper-catalyzed amide couplings, to construct quinolone frameworks. scholaris.ca These reactions typically involve the coupling of the aryl iodide with an appropriate amide, followed by an intramolecular cyclization to form the heterocyclic ring.

Furthermore, derivatives of this compound are employed in the synthesis of other important heterocycles. For example, N-allyl-N-(2-iodophenyl)acetamide has been used as a substrate in visible-light-mediated radical cyclizations to produce highly substituted indolines. rsc.org This metal-free approach demonstrates the adaptability of the iodophenylacetamide scaffold to modern synthetic methodologies. rsc.org The synthesis of indole-3-acetamides, which are known to have potential biological activities, can also be achieved by coupling indole-3-acetic acid with substituted anilines, including those derived from this compound. nih.govacs.org

Heterocycle ClassSynthetic ApproachKey Feature of this compound
QuinolonesCopper-catalyzed amide coupling and aldol (B89426) condensationReactive C-I bond for coupling
IndolinesVisible-light mediated radical cyclization of N-allyl derivativesPrecursor to N-allyl-N-(2-iodophenyl)acetamide
Indole-3-acetamidesCoupling with indole-3-acetic acidProvides the N-phenylacetamide moiety

Beyond heterocycles, this compound is a precursor for a range of advanced organic scaffolds. Its utility in palladium-mediated cross-coupling reactions, such as the Heck reaction, allows for the formation of new carbon-carbon bonds. nih.gov This has been demonstrated in the synthesis of complex molecules like the artificial DNA base, zT, where this compound was coupled with a glycal derivative. nih.gov

Role in Supramolecular Chemistry and Crystal Engineering

The solid-state arrangement of molecules, governed by intermolecular interactions, is the focus of supramolecular chemistry and crystal engineering. This compound and its derivatives are of significant interest in this field due to the presence of the iodine atom and the amide group, which can participate in specific non-covalent interactions.

The predictable nature of certain intermolecular interactions allows for the rational design of crystalline materials with desired structures and properties. researchgate.net The amide group in this compound can form robust hydrogen bonds (N-H···O), which are a primary tool in directing the assembly of molecules in the solid state. These hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). acs.org The iodine atom in this compound is a particularly effective halogen bond donor due to its high polarizability. This interaction is increasingly being used as a tool for the controlled self-assembly of molecules. acs.org

In the crystal structures of iodo-substituted compounds, halogen bonds can significantly influence the supramolecular architecture. researchgate.net For instance, in halogen-substituted phenylpyrazinamides, N···I halogen bonds have been observed to be a dominant structure-directing interaction. researchgate.net The strength and directionality of these halogen bonds can be tuned by changing the electronic nature of the molecule. researchgate.net The study of these interactions is crucial for designing new materials with specific topologies and potential functionalities. researchgate.netresearchgate.net

Intermolecular InteractionKey Functional Group(s)Role in Solid-State Assembly
Hydrogen BondingAmide (N-H, C=O)Formation of chains, rings, and sheets
Halogen BondingIodo groupDirectional control of molecular packing
π-π StackingPhenyl ringCan contribute to overall crystal packing
C-H···π InteractionsPhenyl ring and C-H bondsWeak interactions that fine-tune the structure

Potential in Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science. cymitquimica.comevitachem.com The presence of the heavy iodine atom can impart specific properties to materials, such as increased refractive index or the ability to participate in charge-transfer interactions.

The incorporation of this compound into larger molecular systems can lead to the development of novel functional materials. For example, its use in the synthesis of photoresponsive DNA nanomolecules highlights its potential in the creation of "smart" materials that can respond to external stimuli. nih.gov Furthermore, the ability of iodo-substituted compounds to form specific crystalline arrangements, such as iodine channels, could lead to materials with interesting electrical or optical properties. researchgate.net Research in this area is ongoing, with the aim of harnessing the properties of this versatile compound to create the next generation of advanced materials.

Integration into Functional Organic Materials

This compound and its derivatives are valuable building blocks in the field of materials science, primarily due to the specific non-covalent interactions facilitated by their functional groups. The presence of an iodine atom and an acetamide group allows these molecules to participate in halogen bonding and hydrogen bonding, which are crucial for the self-assembly and construction of supramolecular architectures. acs.orgresearchgate.net

The iodine atom on the phenyl ring acts as a halogen bond donor. This interaction, denoted as R–X···Y–Z (where X is a halogen), occurs between an electrophilic region on the halogen and a nucleophilic region on another atom. acs.org The strength of this bond increases from fluorine to iodine, making iodo-substituted compounds like this compound particularly effective in forming directed assemblies. acs.orgacs.org This property is exploited in crystal engineering to control the arrangement of molecules in the solid state, leading to materials with desired properties. For instance, the iodine atom can interact with electron-rich arene rings (C–I⋯π interactions) or other nucleophiles to guide the formation of complex crystal structures. researchgate.netiucr.org

Simultaneously, the acetamide group (–NHC=O) provides both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of robust hydrogen-bonding networks, such as chains or rings, which further stabilize the supramolecular structure. researchgate.net The interplay between halogen bonding and hydrogen bonding enables the creation of intricate and stable multi-dimensional frameworks. researchgate.netresearchgate.net

Research has shown that derivatives of iodophenylamides can be integrated into various materials. For example, N-(2-iodophenyl)-3-nitrobenzamide molecules are linked by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as iodo⋯carbonyl interactions, to form distinct three-dimensional structures. researchgate.net Similarly, the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide reveals that molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, and these assemblies are further interconnected by C–I⋯π(arene) interactions to form complex sheets. researchgate.netiucr.org While these examples use the 2-iodo isomer, the principles of halogen and hydrogen bonding are directly applicable to the 3-iodo isomer and its derivatives. The specific location of the iodine atom influences the geometry of these interactions and, consequently, the final architecture of the material.

The potential for these compounds extends to serving as building blocks for more complex functional materials, including those with applications in radiochemistry, where the iodine atom can be used for radiolabeling. evitachem.com

Table 1: Intermolecular Interactions in Iodophenyl-Containing Amide Crystal Structures

Compound Intermolecular Interactions Observed Resulting Supramolecular Structure
N-(2-iodophenyl)-3-nitrobenzamide N–H⋯O, C–H⋯O, Iodo⋯Carbonyl Three-dimensional framework researchgate.net
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide N–H⋯O, C–H⋯O, C–Cl⋯π(arene), C–I⋯π(arene) Twofold interwoven sheets researchgate.netiucr.org
(E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one Type II halogen bonds (I⋯I), C–H⋯π interactions Sheet structure researchgate.net

Structure-Property Relationships in Advanced Materials Development

The development of advanced organic materials relies heavily on understanding the relationship between molecular structure and macroscopic properties. ubc.caresearchgate.netresearchgate.net For this compound and its derivatives, minor structural modifications can lead to significant changes in the properties of the resulting materials, a central theme in materials science. ubc.ca

Isomeric Effects: The position of the iodine atom (ortho, meta, or para) on the phenyl ring has a profound impact on the supramolecular assembly. Different isomers of N-(iodophenyl)nitrobenzamides, for example, all form distinct three-dimensional framework structures due to the varied geometric possibilities for hydrogen and halogen bonding. researchgate.net The meta-position of the iodine in this compound directs its halogen bonding interactions at a different angle compared to the ortho or para isomers, leading to unique crystal packing and, potentially, different material properties like solubility, melting point, and mechanical strength.

Conformational Polymorphism: The flexibility of the acetamide linkage can allow for different molecular conformations (polymorphs), which can exhibit different properties despite having the same chemical composition. The way molecules pack in a crystal (their supramolecular aggregation) can be highly dependent on subtle conformational differences. Studies on closely related benzamide (B126) derivatives have shown that similar molecular conformations can lead to entirely different modes of supramolecular aggregation.

The table below illustrates how changing halogen substituents on a related phenylacetamide structure affects the melting point, a key physical property of a material.

Table 2: Comparison of Melting Points for N-(halophenyl)acetamide Isomers

Compound Melting Point (°C)
N-(3-Fluorophenyl)acetamide 80-82 scielo.org.mx
N-(3-Chlorophenyl)acetamide 74-75 scielo.org.mx
N-(3-Bromophenyl)acetamide 85-86 scielo.org.mx
This compound 116-118 scielo.org.mx
N-(4-Iodophenyl)acetamide 185-187 arabjchem.org

This data demonstrates a clear structure-property relationship: the identity and position of the halogen atom significantly influence the melting point. The stronger intermolecular forces, including halogen bonding which is strongest for iodine, contribute to the higher melting point of this compound compared to its fluoro, chloro, and bromo analogues. acs.orgscielo.org.mx The difference between the 3-iodo and 4-iodo isomers further underscores the critical role of substituent positioning in determining the physical properties of the material. scielo.org.mxarabjchem.org Understanding these relationships is fundamental for the rational design of new functional materials based on the N-(iodophenyl)acetamide scaffold. ubc.cagatech.edu

Future Research Directions and Emerging Paradigms for N 3 Iodophenyl Acetamide

Development of Green and Sustainable Synthetic Methodologies

The synthesis of N-aryl amides, including N-(3-iodophenyl)acetamide, has traditionally relied on methods that involve transition metal catalysts, harsh reaction conditions, and toxic reagents. arabjchem.org These classical approaches, while effective, often fall short of the principles of green chemistry. arabjchem.org Future research is increasingly focused on developing more environmentally friendly and sustainable synthetic routes.

Key areas of development include:

Metal-Free Catalysis: There is a growing interest in avoiding noble and other transition metals in amide synthesis to circumvent issues of toxicity and cost, which is particularly important for pharmaceutical applications. arabjchem.orgacs.org Research is exploring the use of organocatalysts and other metal-free systems. acs.org

Mild Reaction Conditions: Efforts are being made to develop synthetic protocols that operate at room temperature and under milder conditions, reducing energy consumption and the need for specialized equipment. arabjchem.org

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. Future syntheses will likely focus on adapting reactions to aqueous environments, minimizing the use of volatile and hazardous organic solvents. arabjchem.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes exploring domino reactions and one-pot syntheses that reduce the number of steps and purification processes. d-nb.info

Alternative Energy Sources: The application of microwave irradiation and ultrasound are being investigated to accelerate reaction times and improve yields in acylation reactions, offering a more energy-efficient alternative to conventional heating. scielo.org.mxbeilstein-journals.org

A comparative look at traditional versus emerging green synthesis methods is presented below:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalyst Often requires transition metals (e.g., Palladium, Copper) arabjchem.orgd-nb.infoMetal-free or uses more abundant, less toxic metals arabjchem.orgacs.org
Solvents Often uses toxic, volatile organic solvents arabjchem.orgPrioritizes water or other benign solvents arabjchem.org
Conditions Can require harsh temperatures and pressures arabjchem.orgAims for room temperature and atmospheric pressure arabjchem.org
Energy Often energy-intensive due to prolonged heating sioc-journal.cnUtilizes alternative energy sources like microwaves to reduce time and energy scielo.org.mxbeilstein-journals.org

Advanced Spectroscopic and Diffraction Techniques for In-Situ Studies

Understanding reaction mechanisms and the behavior of molecules in real-time is crucial for optimizing synthetic processes and discovering new functionalities. Advanced in-situ spectroscopic and diffraction techniques are becoming indispensable tools in the study of this compound and related compounds.

Future research will likely leverage the following techniques:

In-situ Infrared (IR) Spectroscopy: This technique allows for the real-time monitoring of reaction kinetics and the identification of transient intermediates. It has been successfully used to determine the kinetics and activation energy of reactions involving related intermediates. soton.ac.uk

Synchrotron-Based Methods: These powerful techniques provide detailed molecular-scale information about the chemical and biological processes at interfaces. nih.gov For a compound like this compound, this could be used to study its interactions in complex biological or environmental systems.

Advanced NMR Spectroscopy: Techniques like 2D NMR are already used for structural characterization. scielo.org.mx Future applications could involve using specialized NMR techniques to study dynamic processes and weak intermolecular interactions in solution.

X-ray Diffraction: Single-crystal X-ray diffraction is fundamental for determining the precise three-dimensional structure of molecules like this compound and its derivatives. acs.org This information is vital for understanding structure-activity relationships.

The integration of multiple analytical approaches will be key to gaining a comprehensive understanding of the behavior of this compound under various conditions. nih.gov

Machine Learning and Artificial Intelligence-Driven Discovery in this compound Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis and drug discovery. acs.org For a molecule like this compound, which serves as a building block in medicinal chemistry, AI and ML can accelerate research in several ways. lookchem.comnih.gov

Potential applications include:

Predictive Chemistry: AI models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, including potential byproducts and optimal reaction conditions. acs.org This can save significant time and resources in the lab.

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes for complex molecules derived from this compound. acs.org

Drug Discovery and Optimization: By analyzing the structural features of this compound and its derivatives, ML models can predict their biological activity and identify promising candidates for new drugs. chemrxiv.org For example, derivatives of N-phenylacetamide have been identified as potential inhibitors for enzymes like heme oxygenase-1. nih.gov

Structure Elucidation: Deep learning models are being developed to analyze data from techniques like atomic force microscopy (AFM) to identify molecular structures, which could be applied to complex derivatives of this compound. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The iodine atom in this compound makes it a prime candidate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis. doi.org Future research will continue to explore new reaction pathways and catalytic systems to enhance the synthetic utility of this compound.

Key areas for exploration include:

Palladium- and Copper-Catalyzed Cross-Coupling: While these are established methods, research continues to develop more efficient and versatile catalysts. d-nb.infodoi.org This includes creating catalysts that are more resistant to deactivation and that can facilitate challenging couplings. For instance, this compound can be a precursor for creating diverse chemical libraries through reactions like Suzuki-Miyaura, Heck, and Stille couplings. doi.org

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach. Research into the direct trifluoroethylation of aromatic systems via C-H activation highlights the potential for developing new reactions involving this compound. lookchem.com

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field. The aryl-iodide bond in this compound could be susceptible to activation by photoredox catalysis, opening up new avenues for radical-based transformations. acs.org

Domino and Tandem Reactions: Designing reactions where multiple bonds are formed in a single operation (a "domino" or "tandem" reaction) is a powerful strategy for increasing synthetic efficiency. d-nb.infodoi.org An example is the Ullmann–Finkelstein tandem reaction for the synthesis of N-(iodophenyl)-amides. doi.org

A summary of potential novel reaction pathways for this compound is provided below:

Reaction TypeDescriptionPotential Application for this compound
C-H Functionalization Direct conversion of a C-H bond to a C-C or C-heteroatom bond. lookchem.comIntroduction of new functional groups onto the phenyl ring without pre-functionalization.
Photoredox Catalysis Use of light to initiate redox reactions, often involving radical intermediates. acs.orgArylation or other coupling reactions under mild, light-driven conditions.
Domino Reactions A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. d-nb.infoEfficient construction of complex heterocyclic structures starting from this compound.
Enzyme-Catalyzed Reactions Use of enzymes to perform selective transformations.Potential for stereoselective modifications of derivatives of this compound.

Q & A

Basic: What are the recommended synthetic routes for N-(3-iodophenyl)acetamide, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves iodination of a phenylacetamide precursor. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., acetamide). For example:

Precursor Preparation : Start with N-(3-aminophenyl)acetamide, followed by diazotization and iodination via a Sandmeyer reaction .

Optimization : Use polar aprotic solvents (e.g., DMF) to enhance iodine reactivity. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm aryl proton environments (δ 7.0–8.0 ppm for aromatic protons) and the acetamide carbonyl signal (~δ 168 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 275.06 g/mol) via ESI-MS or EI-MS, observing the [M+H]+ peak at m/z 276.06 .
  • IR Spectroscopy : Identify the C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated acetamide derivatives?

Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew bioactivity results .
  • Assay Standardization : Replicate assays (e.g., MTT cytotoxicity tests ) under controlled conditions (pH, temperature) to minimize variability.
  • Structural Analog Comparison : Compare iodine’s steric/electronic effects with bromo/chloro analogs (e.g., N-(3-bromophenyl)acetamide ) to contextualize bioactivity trends .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-rich regions (iodine’s σ-hole) for electrophilic interactions .
  • Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic attack sites (e.g., acetamide oxygen) .
  • Docking Studies : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling iodinated vapors .
  • Storage : Keep in amber glass at –20°C to prevent photodegradation .

Advanced: How does the iodine substituent influence crystallographic properties compared to other halogens?

Answer:

  • Crystal Packing : Iodine’s large atomic radius increases van der Waals interactions, leading to denser packing vs. chloro/bromo analogs (e.g., N-(4-chlorophenyl)acetamide ).
  • X-ray Diffraction : Compare unit cell parameters (e.g., space group P2₁/c) to quantify halogen bonding differences .

Basic: What are the key solubility parameters for this compound?

Answer:

  • Solvent Compatibility : Soluble in DMSO (>10 mg/mL) and ethanol (moderate solubility). Use sonication for dissolution .
  • Partition Coefficient (LogP) : Estimated at ~2.1 (via Crippen method ), indicating moderate hydrophobicity.

Advanced: What strategies minimize byproducts during iodination of phenylacetamide precursors?

Answer:

  • Catalyst Selection : Use CuI (10 mol%) to enhance regioselectivity .
  • Temperature Control : Maintain 0–5°C during diazotization to prevent di-iodination .
  • Workup : Quench with Na2S2O3 to remove excess iodine, followed by extraction with dichloromethane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.